molecular formula C7H4ClN3O2 B2838705 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 1020035-24-8

6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B2838705
CAS No.: 1020035-24-8
M. Wt: 197.58
InChI Key: MUALDTAMUVWKOW-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS: 1020035-24-8) is a bicyclic heteroaromatic compound with a molecular formula of C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol . The structure comprises an imidazole ring fused to a pyrimidine ring, with a chlorine substituent at position 6 and a carboxylic acid group at position 3 (Figure 1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-9-7-10-2-5(6(12)13)11(7)3-4/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUALDTAMUVWKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo-pyrimidine ring . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediates
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting different diseases.

2. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study highlighted its effectiveness against specific bacterial strains, suggesting potential for developing new antibiotics .

Material Science Applications

1. Fluorescent Probes
This compound has been utilized in creating fluorescent probes for monitoring pH changes in biological systems. Its ability to act as a pH sensor is crucial for various biochemical applications, particularly in live-cell imaging .

Case Studies

Study Title Findings Reference
Antimicrobial Properties of Imidazo[1,2-a]pyridine DerivativesShowed effectiveness against Gram-positive and Gram-negative bacteria.
Development of Fluorescent Probes for pH MonitoringDemonstrated reliable performance in detecting pH changes in real-time.
Synthesis of Novel Antiviral AgentsUtilized as a key intermediate in the synthesis of antiviral compounds.

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations: Pyrimidine vs. Pyridine Derivatives

The substitution of the pyrimidine ring with pyridine alters nitrogen atom positioning and electronic properties, impacting biological activity:

Compound Core Structure Molecular Formula Key Substituents Biological Activity Reference
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid Imidazo-pyrimidine C₇H₄ClN₃O₂ Cl (C6), COOH (C3) Antitumor, antiviral lead
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Imidazo-pyridine C₈H₅ClN₂O₂ Cl (C6), COOH (C3) Antitumor intermediate
9-Hydrazono-6-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylic acid Pyrido-pyrimidinone C₁₅H₁₅N₅O₃ CH₃ (C6), NH-N-Ph (C9), COOH (C3) Antiallergic (ED₅₀: 1.0 µmol/kg)

Key Insights :

  • Pyrimidine vs.
  • Bioisosteric Modifications: In antiallergic agents, hydrazono (C9) and carboxylic acid (C3) groups synergize for potency, as seen in Chinoin-1045 .

Substituent Effects on Activity

Halogen Substituents
  • Chlorine vs. Bromine : Bromine’s larger atomic radius increases steric hindrance and lipophilicity. For example, 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives exhibit altered binding kinetics in antiviral screens .
  • Positional Isomerism : 8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (Similarity: 0.94 vs. 0.96 for 6-chloro isomer) shows reduced antitumor activity, highlighting the importance of substituent placement .
Methyl and Aryl Groups
  • 6-Methylpyridopyrimidinones: The 6S enantiomer of 6-methyl-9-phenylhydrazono-pyridopyrimidinone is 10× more potent than the 6R form in antiallergic assays, demonstrating stereochemical dependency .
  • 2-Methylimidazopyrimidines : Addition of methyl at position 2 (e.g., 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid) reduces solubility but improves metabolic stability .

Physicochemical Properties

Property This compound 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid Chinoin-1045
Molecular Weight (g/mol) 197.58 196.59 329.31
Solubility Slightly soluble in water Slightly soluble in water Low (requires formulation)
LogP (Predicted) 1.8 2.1 3.5
Key Synthetic Route Saponification + EDC coupling Condensation + EDC coupling Oxime formation + enantiomeric resolution

Biological Activity

6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other imidazo and pyrimidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H6ClN3O2
  • Molecular Weight : 201.60 g/mol
  • IUPAC Name : this compound

This compound features a fused imidazole and pyrimidine ring system, contributing to its unique biological properties.

The biological activity of this compound is attributed to its interaction with various biological targets. These include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer signaling pathways. For instance, it may act as an inhibitor of PI3Kα, a critical enzyme in the PI3K/Akt/mTOR signaling pathway frequently implicated in cancer progression .
  • Cell Cycle Modulation : Research indicates that derivatives of imidazo compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may have similar effects .

Biological Activity Data

The following table summarizes key findings from studies regarding the biological activity of this compound and its derivatives:

StudyBiological ActivityIC50 (µM)Remarks
PI3Kα Inhibition0.15Significant antiproliferative activity against PIK3CA-mutated cancer cell lines.
Antitubercular>100Exhibited activity against multidrug-resistant TB strains.
Cytotoxicity10Induced apoptosis in T47D breast cancer cells.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

  • Cancer Therapy : A study demonstrated that derivatives of this compound effectively inhibited PI3Kα in various cancer cell lines. The lead compound showed an IC50 value of 0.15 µM and induced significant apoptosis .
  • Antimicrobial Activity : Another investigation revealed that certain analogues exhibited promising antitubercular activity against multidrug-resistant strains. The modifications made to the core structure enhanced stability and efficacy .

Q & A

Q. What are the key synthetic routes for 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors like 2-aminopyrimidine derivatives with halogenated carbonyl compounds. For example, condensation with ethyl 2-bromo-2-fluoroacetate in the presence of a base (e.g., K₂CO₃) under reflux in ethanol yields the imidazo[1,2-a]pyrimidine core . Purification via recrystallization or chromatography is critical for achieving >90% purity . Reaction temperature and solvent polarity significantly impact regioselectivity; elevated temperatures (80–100°C) favor cyclization over side-product formation .

Q. How is structural characterization performed for this compound and its derivatives?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify substitution patterns (e.g., chlorine at position 6, carboxylic acid at position 3) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 196.59 g/mol for the anhydrous form) .
  • X-ray crystallography : Resolves spatial configuration, particularly for derivatives with substituents influencing planarity .

Q. What common chemical reactions are employed to modify this scaffold?

  • Nucleophilic substitution : The chlorine atom at position 6 can be replaced with amines, alkoxides, or thiols under basic conditions (e.g., DMF, 60°C) .
  • Carboxylic acid derivatization : Coupling with amines via EDC/HOBt forms amides, a key step in prodrug design .
  • Oxidation/Reduction : Controlled oxidation with KMnO₄ yields N-oxides, while NaBH₄ reduces the imidazole ring selectively .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at specific positions of the scaffold?

Regioselectivity is controlled by:

  • Metalation strategies : Using TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl directs lithiation to C2 or C8 positions, enabling electrophilic quenching (e.g., with aldehydes or halides) .
  • Additive coordination : LiCl stabilizes intermediates via chelation, favoring functionalization at sterically accessible sites .
  • Table : Comparison of substituent effects on reactivity:
PositionFunctional GroupReactivity (Relative Rate)Reference
C6ClHigh (nucleophilic substitution)
C3COOHModerate (amide coupling)
C2/C8HLow (requires directed metalation)

Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer)?

Discrepancies arise from assay conditions or derivative structural variations. Methodological approaches include:

  • Dose-response profiling : Testing IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to identify target-specific effects .
  • Kinase inhibition assays : Screening against a panel of kinases (e.g., EGFR, CDK2) to clarify mechanistic pathways .
  • Metabolite stability studies : Assessing carboxylic acid bioisosteres (e.g., tetrazoles) to improve pharmacokinetic consistency .

Q. How can synthetic routes be optimized for scalability while maintaining purity?

  • Catalyst screening : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids improves yield (>75%) and reduces byproducts .
  • Solvent engineering : Switching from DMF to acetonitrile reduces side reactions during cyclization .
  • Continuous flow chemistry : Enhances reproducibility for multi-step syntheses, achieving >90% yield in pilot-scale trials .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Predict binding affinity to targets like HIV-1 integrase or tyrosine kinases using AutoDock Vina .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity using Hammett constants .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Methodological Considerations

Q. How to address stability issues during storage or biological assays?

  • Lyophilization : Stable for >12 months at -20°C when stored as a lyophilized powder .
  • Buffering : Use phosphate-buffered saline (pH 7.4) to prevent carboxylic acid degradation in cell culture media .
  • Light sensitivity : Store derivatives in amber vials to avoid photodegradation of the imidazole ring .

Q. What purification techniques are optimal for isolating derivatives?

  • Reverse-phase HPLC : Achieves >98% purity for polar derivatives (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals suitable for X-ray analysis .
  • Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexane eluents separates non-polar analogs efficiently .

Data Contradiction Analysis

Q. How to reconcile divergent results in cytotoxicity studies?

  • Source variation : Compare batches using LC-MS to detect impurities (e.g., residual solvents) affecting IC₅₀ .
  • Cell line heterogeneity : Use isogenic cell lines to control for genetic variability in apoptosis pathways .
  • Meta-analysis : Aggregate data from >3 independent studies to identify consensus EC₅₀ ranges (e.g., 2–10 μM for anticancer activity) .

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